molecular formula C19H30O B1583973 Tridecanophenone CAS No. 6005-99-8

Tridecanophenone

Cat. No.: B1583973
CAS No.: 6005-99-8
M. Wt: 274.4 g/mol
InChI Key: ZZNDQCACFUJAKJ-UHFFFAOYSA-N
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Description

It is a white to light yellow powder or crystalline solid with a melting point of approximately 40-43°C . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with tridecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Another method involves the oxidation of tridecanol using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4). This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of this compound oxime. This method involves the reduction of the oxime to the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Tridecanophenone can be compared with other similar compounds such as:

    Undecanophenone (C17H26O): Similar structure but with a shorter alkyl chain.

    Pentadecanophenone (C21H34O): Similar structure but with a longer alkyl chain.

    Acetophenone (C8H8O): A simpler structure with a much shorter alkyl chain.

Uniqueness

This compound’s uniqueness lies in its balance of hydrophobic and hydrophilic properties due to its long alkyl chain and phenyl group. This balance makes it suitable for various applications in organic synthesis and industrial processes .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various organic compounds

Properties

IUPAC Name

1-phenyltridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNDQCACFUJAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341989
Record name Tridecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6005-99-8
Record name Tridecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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